molecular formula C14H19NO4S B2621614 4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid CAS No. 101116-05-6

4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid

Cat. No.: B2621614
CAS No.: 101116-05-6
M. Wt: 297.37
InChI Key: YDLBZBGMPDONSY-UHFFFAOYSA-N
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Description

4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid is a sulfonamide-functionalized benzoic acid derivative characterized by a cyclohexyl(methyl)amino group attached to the sulfonyl moiety at the para position of the benzene ring. For example, 4-aminobenzoic acid reacts with substituted sulfonyl chlorides to form sulfonamide linkages, followed by purification via recrystallization .

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-15(12-5-3-2-4-6-12)20(18,19)13-9-7-11(8-10-13)14(16)17/h7-10,12H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLBZBGMPDONSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid typically involves the reaction of benzoic acid derivatives with cyclohexylmethylamine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Biological Activities

Research indicates that 4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit bacterial enzymes involved in folic acid synthesis, similar to other sulfonamide antibiotics. This mechanism may provide antibacterial effects against Gram-positive bacteria.
  • Anti-inflammatory Effects : The compound has been explored for its potential to modulate pain pathways due to its structural similarity to known analgesics.
  • Enzyme Inhibition Studies : It can be utilized in studying enzyme inhibition, particularly those interacting with sulfonamide groups, which may lead to further pharmacological exploration .

Applications in Research

This compound has diverse applications in scientific research:

  • Medicinal Chemistry : Its unique structure makes it a candidate for developing new drugs with enhanced efficacy and reduced toxicity.
  • Materials Science : The compound can be used in producing specialty chemicals and materials, including polymers and resins.
  • Biological Studies : It serves as a tool for investigating biological mechanisms and interactions at the molecular level.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial effects of various derivatives of sulfonamide compounds, including this compound. Results indicated moderate antibacterial activity against Staphylococcus aureus and other Gram-positive strains at specific concentrations .
  • In Silico Evaluation : Computational studies predicted the binding affinities of this compound to target enzymes involved in bacterial folate synthesis pathways. These findings suggest that modifications to the cyclohexyl group could enhance binding efficiency and specificity .

Mechanism of Action

The mechanism of action of 4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

This contrasts with methoxy- or chloro-substituted analogs, where electron-withdrawing groups may modulate solubility and reactivity .

Crystal Packing : Sulfonamide derivatives with cyclohexyl moieties (e.g., tranexamic acid analogs) adopt chair conformations in crystal structures, which may influence solid-state stability and intermolecular interactions .

Spectral Signatures :

  • NMR : Cyclohexyl protons in the target compound would exhibit distinct δ ~1–2 ppm (axial/equatorial H) in ¹H-NMR, unlike aromatic protons in phenyl derivatives (δ ~7–8 ppm) .
  • IR : Sulfonamide stretching vibrations (SO₂NH) appear at ~1160–1325 cm⁻¹, consistent across analogs .

Biological Activity

4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid is a compound of significant interest due to its potential biological activities, particularly in enzyme inhibition and antibacterial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. This structural similarity underlies its potential antimicrobial activity.

The mechanism of action primarily involves the inhibition of bacterial enzymes that are crucial for folate synthesis. By binding to the active sites of these enzymes, this compound prevents substrate binding and subsequent catalytic activity, leading to antibacterial effects.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Klebsiella pneumoniae100
Pseudomonas aeruginosa200

These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented in various studies. Its interaction with sulfonamide-sensitive enzymes showcases its potential as an enzyme inhibitor:

  • Enzyme Targeted : Dihydropteroate synthase
  • Inhibition Type : Competitive inhibition
  • Binding Affinity : Enhanced by the cyclohexyl and methyl groups, which increase hydrophobic interactions within the enzyme active site .

Case Studies and Research Findings

  • Study on Enzyme Interaction :
    A study demonstrated that this compound effectively inhibited dihydropteroate synthase in Escherichia coli, leading to a significant reduction in bacterial growth at concentrations as low as 50 μg/mL .
  • Comparative Analysis :
    In comparison with other benzoic acid derivatives, this compound exhibited superior antibacterial properties, attributed to the unique structural features of the cyclohexyl and methyl groups that enhance binding affinity to target enzymes .
  • In Silico Studies :
    Computational studies have shown that the compound binds effectively to the active sites of target enzymes, supporting its potential as a lead compound for further drug development aimed at treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid, and how can reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfonylation of a benzoic acid derivative. A general procedure involves reacting p-aminobenzoic acid with sulfonylating agents (e.g., tosyl chloride) under alkaline conditions (pH 8–9) to form the sulfonamide intermediate, followed by purification via acid precipitation and recrystallization . Temperature control (e.g., 45°C) and reaction duration (1.25 hours) are critical for maximizing yield, as demonstrated in analogous sulfonamide syntheses .
  • Key Data : Typical yields range from 70–90% when using stoichiometric equivalents of reagents. For example, 1,1-dimethylethyl aminobenzoate derivatives achieved quantitative yields under optimized conditions .

Q. How can structural characterization be performed to confirm the identity of the compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H NMR (DMSO-d6d_6, 200 MHz) reveals characteristic signals: cyclohexyl protons (δ 1.2–2.2 ppm), methylamino groups (δ 2.8–3.1 ppm), and aromatic protons (δ 7.1–7.3 ppm). Overlapping signals may require higher-field instruments (400+ MHz) for resolution .
  • X-ray Crystallography : Used to confirm molecular geometry, including bond angles (e.g., S–N–C cyclohexyl ≈ 120°) and intermolecular interactions (e.g., O–H⋯O dimerization in carboxylic acids) .

Q. What strategies are effective for improving solubility and stability in biological assays?

  • Methodology : Adjust pH to deprotonate the carboxylic acid group (pKa ~4.2), enhancing aqueous solubility. Co-solvents like DMSO (≤10%) or cyclodextrin inclusion complexes can stabilize the compound in vitro. Stability studies under varying temperatures (4–37°C) and pH (2–9) are recommended to assess degradation kinetics .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonation be addressed to minimize side products?

  • Methodology : Use protecting groups (e.g., tert-butyl esters) on the benzoic acid moiety to direct sulfonation to the amino group. Monitor reaction progress via TLC (hexane/EtOH 1:1, Rf ~0.59) and optimize stoichiometry to avoid over-sulfonation. Computational modeling (e.g., DFT) predicts electron density distribution to guide reagent selection .
  • Data Contradiction : Conflicting NMR results (e.g., missing signals due to overlap) may arise from dynamic processes; variable-temperature NMR or HSQC experiments can resolve ambiguities .

Q. What mechanistic insights explain the compound’s potential enzyme inhibition activity?

  • Methodology : Perform molecular docking studies using the compound’s 3D structure (PubChem CID) to identify binding interactions with target enzymes (e.g., cyclooxygenase-2). Kinetic assays (IC50_{50}) under physiological pH and temperature validate inhibition potency. Compare with analogs (e.g., methoxy vs. ethoxy derivatives) to assess structure-activity relationships .
  • Key Finding : The sulfonamide group may act as a hydrogen-bond acceptor, while the cyclohexyl moiety enhances lipophilicity for membrane penetration .

Q. How can crystallographic data resolve discrepancies in reported melting points or spectral assignments?

  • Methodology : Cross-reference X-ray diffraction data (e.g., C–O bond lengths: 1.21–1.23 Å) with thermal analysis (DSC/TGA) to correlate melting behavior with crystal packing. For example, O–H⋯O dimerization in carboxylic acids increases melting points (180–182°C) compared to non-dimeric analogs .

Q. What advanced purification techniques are recommended for isolating trace impurities?

  • Methodology : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to separate sulfonic acid byproducts. LC-MS identifies impurities (e.g., unreacted starting materials or hydrolysis products). Reference standards (e.g., 4-cyclohexylbutanoic acid) aid in quantification .

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